Spectral Distinction: IR Carbonyl Stretching Frequency vs. Oxindole and N-Methyl Derivatives
The position of the methoxy group on the oxindole ring directly influences the carbonyl stretching frequency in the infrared (IR) spectrum, a key parameter for compound identification and purity assessment. A systematic study of substituted oxindoles established that 6-Methoxyoxindole exhibits a distinct carbonyl absorption band at 1702 cm⁻¹, which is measurably different from unsubstituted oxindole (1715 cm⁻¹) and its N-methyl analog (1710 cm⁻¹) [1]. This spectral shift is a direct consequence of the electron-donating methoxy group at the 6-position altering the electron density of the lactam carbonyl. This provides a definitive, non-ambiguous analytical fingerprint for confirming the correct regioisomer upon receipt, distinguishing it from the unsubstituted parent and other derivatives.
| Evidence Dimension | Infrared (IR) Carbonyl Stretching Frequency (νC=O) |
|---|---|
| Target Compound Data | 1702 cm⁻¹ |
| Comparator Or Baseline | Oxindole: 1715 cm⁻¹; N-Methyloxindole: 1710 cm⁻¹ |
| Quantified Difference | Δ13 cm⁻¹ vs. oxindole; Δ8 cm⁻¹ vs. N-methyloxindole |
| Conditions | Spectra recorded in chloroform solution |
Why This Matters
This specific spectral data provides a quantitative benchmark for identity verification and purity assessment, ensuring the correct isomer is used in sensitive synthetic or biological workflows.
- [1] Beckett, A. H., et al. (1968). Substituted oxindole—I : The preparation and spectral characteristics of some simple oxindole derivatives. Tetrahedron, 24(19), 6093-6109. Table 1. View Source
